Pyrimidin-5-ylmethanesulfonyl chloride

Description

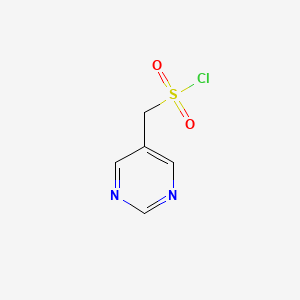

Structure

3D Structure

Properties

IUPAC Name |

pyrimidin-5-ylmethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c6-11(9,10)3-5-1-7-4-8-2-5/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSASRFHNGZNNHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801290260 | |

| Record name | 5-Pyrimidinemethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017794-48-7 | |

| Record name | 5-Pyrimidinemethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017794-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinemethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyrimidin 5 Ylmethanesulfonyl Chloride and Analogues

Strategies for the Construction of the Pyrimidine (B1678525) Nucleus in Pyrimidin-5-ylmethanesulfonyl Chloride Synthesis

Classical Pyrimidine Synthesis Approaches Applicable to this compound Precursors

Classical methods for pyrimidine synthesis have long been established and are widely utilized due to their reliability and the accessibility of starting materials. These approaches typically involve the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine.

One of the most prominent classical methods is the Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. mdpi.com To prepare a precursor for this compound, a β-dicarbonyl compound with a suitable substituent at the 2-position can be employed, which will ultimately become the 5-position of the pyrimidine ring. For instance, using a 2-substituted malonic ester or a related β-ketoester allows for the introduction of a group that can be later converted to the methanesulfonyl chloride moiety.

Another widely used classical approach is the reaction of 1,3-dicarbonyl compounds with amidines. This method offers great versatility in the substituents that can be incorporated into the pyrimidine ring. For the synthesis of a suitable precursor, a 1,3-dicarbonyl compound bearing a functional group at the C2 position that can be elaborated into the desired side chain is essential.

The following table summarizes some classical approaches to pyrimidine synthesis that could be adapted for preparing precursors to this compound:

| Reaction Name | Reactants | Potential for 5-Substitution |

| Biginelli Reaction | Aldehyde, β-dicarbonyl compound, Urea/Thiourea | The β-dicarbonyl compound can be substituted at the 2-position. |

| Pinner Synthesis | 1,3-Dicarbonyl compound, Amidine | The 1,3-dicarbonyl compound can be functionalized at the C2 position. |

| From Malononitrile | Malononitrile, Amidines/Guanidines | Malononitrile derivatives can be used to introduce substituents. ekb.eg |

Modern Catalytic and Green Chemistry Routes to Pyrimidine Scaffolds

In recent years, significant advancements have been made in the development of more efficient, selective, and environmentally friendly methods for pyrimidine synthesis. These modern approaches often utilize catalysts to improve reaction rates and yields, and they frequently align with the principles of green chemistry by minimizing waste and the use of hazardous reagents.

Catalytic Approaches: A variety of catalysts, including metal-based and organocatalysts, have been employed to facilitate pyrimidine synthesis. For example, Lewis acids can be used to promote the Biginelli reaction under milder conditions and with improved yields. Metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, can be used to introduce substituents at the 5-position of a pre-formed pyrimidine ring. bu.edu.eg

Green Chemistry Routes: Green chemistry principles have driven the development of pyrimidine syntheses that utilize more benign solvents (such as water or ionic liquids), solvent-free conditions, or alternative energy sources like microwave irradiation or ultrasound. chemicalbook.com Multicomponent reactions are inherently atom-economical and are a cornerstone of green pyrimidine synthesis. These reactions allow for the construction of complex pyrimidine derivatives in a single step from simple starting materials, reducing the number of synthetic steps and the amount of waste generated.

Formation of the Methanesulfonyl Chloride Moiety in this compound

General Sulfonylation Reactions for Sulfonyl Chloride Synthesis

The conversion of various sulfur-containing functional groups into sulfonyl chlorides is a well-established area of organic synthesis. One of the most common methods is the oxidative chlorination of thiols. A variety of reagents can be used for this transformation, including chlorine gas in an aqueous medium or N-chlorosuccinimide (NCS) in the presence of a chloride source. organic-chemistry.org A combination of hydrogen peroxide and thionyl chloride has also been reported as a highly reactive reagent for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.orgresearchgate.net

The following table outlines some common methods for the synthesis of sulfonyl chlorides:

| Precursor | Reagents | Key Features |

| Thiol (-SH) | Cl₂, H₂O | Traditional method, can be harsh. |

| Thiol (-SH) | N-Chlorosuccinimide (NCS), HCl | Milder conditions. |

| Thiol (-SH) | H₂O₂, SOCl₂ | Highly reactive, rapid conversion. organic-chemistry.orgresearchgate.net |

| Sulfonic Acid (-SO₃H) | PCl₅ or SOCl₂ | Common laboratory method. |

| Disulfide (-S-S-) | Cl₂, H₂O | Cleavage and oxidation in one step. |

Precursor Chemistry to the Sulfonyl Chloride Functional Group

The synthesis of a suitable precursor containing the pyrimidine-5-ylmethylthio moiety is a key prerequisite for the final sulfonylation step. A plausible synthetic route to such a precursor could start from a pyrimidine with a one-carbon unit at the 5-position.

For instance, a synthetic sequence could involve:

Introduction of a hydroxymethyl group: This can be achieved by the reduction of a pyrimidine-5-carbaldehyde, which in turn can be prepared through various formylation methods. (Pyrimidin-5-yl)methanol is a known compound. frontierspecialtychemicals.com

Conversion to a halomethyl group: The hydroxymethyl group can be converted to a chloromethyl or bromomethyl group using standard reagents such as thionyl chloride or phosphorus tribromide. The synthesis of 5-(chloromethyl)pyridine derivatives has been reported. chemicalbook.com

Formation of the thiol: The halomethylpyrimidine can then be reacted with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis, to yield the corresponding pyrimidin-5-ylmethanethiol.

Oxidative chlorination: Finally, the pyrimidin-5-ylmethanethiol can be subjected to oxidative chlorination to afford the target this compound. organic-chemistry.org

Convergent and Linear Synthesis Pathways to this compound

Linear Synthesis: A linear approach would involve the initial construction of the pyrimidine ring, followed by a series of functional group interconversions at the 5-position to build the methanesulfonyl chloride moiety. An example of a linear sequence would be:

Synthesis of a 5-unsubstituted or 5-halopyrimidine.

Introduction of a one-carbon unit at the 5-position (e.g., via formylation or lithiation followed by reaction with an electrophile).

Stepwise conversion of this one-carbon unit to the methanesulfonyl chloride group as described in section 2.2.2.

Convergent Synthesis: A convergent strategy involves the synthesis of key fragments of the molecule separately, which are then combined in the later stages of the synthesis. For this compound, a convergent approach could involve:

The synthesis of a three-carbon fragment that already contains the precursor to the methanesulfonyl chloride group. For example, a β-dicarbonyl compound substituted at the 2-position with a protected methylthio or a related group.

The synthesis of an amidine, urea, or guanidine fragment.

The condensation of these two fragments to form the pyrimidine ring with the desired side chain already in place or in a protected form.

Final deprotection and/or conversion to the methanesulfonyl chloride.

Strategies for Coupling Pyrimidine and Sulfonyl Chloride Precursors

The direct coupling of a pre-formed pyrimidine nucleus with a sulfonyl chloride precursor to form a C-S bond at the 5-position is a challenging transformation. Standard Friedel-Crafts type reactions are generally not applicable to electron-deficient heterocycles like pyrimidine. More feasible approaches would involve the initial preparation of a functionalized pyrimidine that can then be converted to the target compound.

One potential strategy involves a multi-step sequence starting from a pyrimidine with a suitable handle at the 5-position, such as a halogen or a nitro group. For instance, 5-bromopyrimidine could be subjected to a nucleophilic substitution with a methanethiolate source to yield 5-(methylthio)pyrimidine. Subsequent oxidation of the thioether to the corresponding sulfonyl chloride is a well-established transformation. This two-step process, while not a direct coupling, represents a reliable method for forming the desired C-S bond.

Alternatively, the introduction of the sulfur-containing moiety can be envisioned through metal-catalyzed cross-coupling reactions. For example, a 5-halopyrimidine could potentially be coupled with a sulfinate salt in the presence of a suitable catalyst, although such reactions can be substrate-dependent.

A different conceptual approach involves the condensation of silylated pyrimidine bases with sulfonyl chlorides. However, this method typically leads to N-sulfonylation rather than the formation of a C-S bond, as observed in the synthesis of N-1 sulfonyl derivatives of pyrimidine nucleobases google.com.

One-Pot and Multicomponent Approaches for this compound Synthesis

While a specific one-pot or multicomponent reaction for the direct synthesis of this compound is not explicitly described in the literature, the principles of such efficient synthetic strategies can be applied to construct the core pyrimidine ring with the necessary functionality in place or in a latent form.

Multicomponent reactions (MCRs) are powerful tools for the rapid assembly of complex molecules from simple starting materials in a single operation. For instance, a Biginelli-type reaction or a related MCR could be designed to incorporate a fragment that already contains a protected or precursor form of the methanesulfonyl group. This would streamline the synthesis by reducing the number of separate steps and purification procedures.

A hypothetical one-pot synthesis could involve the reaction of a suitable 1,3-dicarbonyl compound, an amidine, and a third component bearing the methanesulfonyl precursor. The challenge in such an approach lies in the compatibility of the functional groups under the reaction conditions.

Another strategy could involve the conversion of a pre-existing functional group on the pyrimidine ring in a one-pot sequence. For example, a pyrimidine-5-carboxylic acid could potentially be converted to the sulfonyl chloride via a series of transformations in a single reaction vessel, although this would be a complex and challenging process. A more plausible one-pot approach involves the direct conversion of thiols to sulfonyl chlorides, which can then react in situ with an appropriate pyrimidine precursor organic-chemistry.org.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound provides valuable insights into the chemical space around this core structure and allows for the exploration of structure-activity relationships in various applications. These syntheses often employ similar strategies to those proposed for the parent compound, with variations in the starting materials.

Table 1: Examples of Synthetic Strategies for Pyrimidine Sulfonyl Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| 5-Iodouracil | 1. N,O-bis(trimethylsilyl)acetamide (BSA), acetonitrile, reflux2. Methanesulfonyl chloride (MsCl), reflux | 1-Methanesulfonyl-5-iodouracil | google.com |

| Uracil | 1. BSA, acetonitrile, reflux2. p-Toluenesulfonyl chloride (TsCl) | 1-p-Toluenesulfonyluracil | google.com |

| Thiol derivatives | H₂O₂, SOCl₂ | Corresponding sulfonyl chloride | organic-chemistry.org |

| 5-Bromocytosine | 1. BSA, acetonitrile, reflux2. TsCl, reflux | N-silylated-5-bromo-N'-tosylcytosine intermediate | google.com |

This table is generated based on analogous reactions and does not represent the direct synthesis of this compound.

The synthesis of analogues can involve modifications at various positions of the pyrimidine ring. For example, substituents such as alkyl, aryl, or halogen groups can be introduced at the 2, 4, or 6 positions by selecting appropriately substituted starting materials for the pyrimidine ring synthesis.

Furthermore, the nature of the sulfonyl chloride moiety can be varied. Instead of a methanesulfonyl chloride, one could synthesize ethanesulfonyl, benzenesulfonyl, or other substituted sulfonyl chloride derivatives. This is typically achieved by using the corresponding sulfonyl chloride precursor in the synthetic sequence. For instance, the condensation of a silylated pyrimidine with benzenesulfonyl chloride would yield a phenylsulfonylpyrimidine derivative google.com.

The synthesis of derivatives often involves reactions of the sulfonyl chloride group. The high reactivity of the sulfonyl chloride allows for its conversion into a wide range of other functional groups, such as sulfonamides, sulfonate esters, and sulfonic acids. For example, reaction with an amine would yield the corresponding pyrimidin-5-ylmethanesulfonamide.

A key intermediate in many of these syntheses is the corresponding sulfonic acid or its salt. These can be converted to the sulfonyl chloride by treatment with chlorinating agents such as thionyl chloride or phosphorus pentachloride researchgate.net. The synthesis of sulfonyl chlorides from sulfonic acids is a common and well-established procedure in organic chemistry.

Reactivity and Reaction Mechanisms of Pyrimidin 5 Ylmethanesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center of Pyrimidin-5-ylmethanesulfonyl Chloride

The sulfonyl chloride group is a highly reactive functional group that readily undergoes nucleophilic substitution. The sulfur atom is electron-deficient due to the presence of two electronegative oxygen atoms and a chlorine atom, making it a prime target for nucleophiles. The general mechanism for these reactions typically involves the attack of a nucleophile on the sulfur atom, leading to the displacement of the chloride ion.

Formation of Sulfonamides and Sulfonates from this compound

The most common reactions of sulfonyl chlorides involve nitrogen and oxygen nucleophiles, leading to the formation of sulfonamides and sulfonate esters, respectively.

Sulfonamide Formation: this compound reacts with primary and secondary amines to yield the corresponding N-substituted (pyrimidin-5-ylmethyl)sulfonamides. These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. The nucleophilicity of the amine plays a significant role in the reaction rate, with primary amines generally reacting more rapidly than secondary amines. The reaction is compatible with a variety of structurally diverse amines, including substituted anilines and aliphatic amines.

Sulfonate Ester Formation: The reaction of this compound with alcohols or phenols in the presence of a base affords the corresponding pyrimidin-5-ylmethyl sulfonate esters. Pyridine is a commonly used base and can also act as a nucleophilic catalyst in these transformations. The electronic properties of the substituents on the phenol (B47542) can influence the reaction rate, although the effect is not always significant.

Reactions of this compound with Oxygen, Nitrogen, and Sulfur Nucleophiles

This compound exhibits broad reactivity towards a range of nucleophiles beyond simple amines and alcohols.

Oxygen Nucleophiles: Besides alcohols and phenols, other oxygen-containing nucleophiles can react with this compound. For instance, the hydrolysis of the sulfonyl chloride group, though often an undesired side reaction, proceeds readily in the presence of water to form the corresponding sulfonic acid.

Nitrogen Nucleophiles: A wide array of nitrogen nucleophiles can be employed in reactions with this compound. These include not only primary and secondary amines but also other nitrogen-containing heterocycles and amides under specific conditions. The general outcome is the formation of a new S-N bond.

Sulfur Nucleophiles: Thiols and thiophenols, which are potent sulfur nucleophiles, are expected to react with this compound to form thiosulfonate esters. These reactions would proceed in a similar manner to those with oxygen and nitrogen nucleophiles, typically in the presence of a base to deprotonate the thiol.

| Nucleophile Type | Example Nucleophile | Product Class |

| Nitrogen | Primary Amine (R-NH₂) | N-Substituted Sulfonamide |

| Secondary Amine (R₂NH) | N,N-Disubstituted Sulfonamide | |

| Oxygen | Alcohol (R-OH) | Sulfonate Ester |

| Phenol (Ar-OH) | Aryl Sulfonate Ester | |

| Water (H₂O) | Sulfonic Acid | |

| Sulfur | Thiol (R-SH) | Thiosulfonate Ester |

| Thiophenol (Ar-SH) | Aryl Thiosulfonate Ester |

Electrophilic Aromatic Substitution on the Pyrimidine (B1678525) Ring of this compound

The pyrimidine ring is an electron-deficient heterocycle, which generally makes it resistant to electrophilic aromatic substitution reactions. The two nitrogen atoms in the ring withdraw electron density, deactivating it towards attack by electrophiles. While the presence of activating groups can facilitate such substitutions, the methanesulfonyl chloride group attached via a methylene (B1212753) bridge is electron-withdrawing and would further deactivate the ring.

Therefore, electrophilic aromatic substitution reactions such as nitration or halogenation on the pyrimidine ring of this compound are expected to be challenging and require harsh reaction conditions, if they proceed at all. Any substitution would likely be directed to the C-5 position, which is the least deactivated position in the pyrimidine ring. However, due to the strong deactivating nature of the substituent, such reactions are not commonly reported for this specific compound.

Transformations Involving the Methylene Bridge of this compound

The methylene bridge (-CH₂-) between the pyrimidine ring and the sulfonyl chloride group introduces a potential site for chemical modification. However, the reactivity of this methylene group is influenced by the adjacent electron-withdrawing pyrimidine and sulfonyl chloride groups.

Reactions such as free-radical halogenation at the methylene bridge could be possible under appropriate conditions, leading to the formation of α-halo-substituted sulfonyl chlorides. These products would, in turn, be valuable intermediates for further nucleophilic substitution reactions. However, specific literature detailing such transformations for this compound is scarce.

Mechanistic Investigations of Key Reactions Involving this compound

The nucleophilic substitution at the sulfonyl chloride center of this compound is believed to proceed through a mechanism analogous to that of other alkyl- and arylsulfonyl chlorides. For reactions with nucleophiles, a concerted Sₙ2-like mechanism at the sulfur atom is generally proposed. mdpi.comnih.govmdpi.com In this mechanism, the nucleophile attacks the sulfur atom, and the chloride ion departs in a single, concerted step, passing through a trigonal bipyramidal transition state.

Alternatively, a stepwise addition-elimination mechanism, involving a pentacoordinate sulfur intermediate (a sulfurane), has also been considered, particularly for more reactive systems or with specific nucleophiles. mdpi.commdpi.com However, for typical nucleophilic substitutions on sulfonyl chlorides, the concerted Sₙ2 pathway is often favored in mechanistic discussions. mdpi.comnih.gov The exact mechanism can be influenced by factors such as the nature of the nucleophile, the solvent, and the steric and electronic properties of the sulfonyl chloride. For this compound, the presence of the pyrimidine ring may exert an electronic influence on the reaction center, but detailed mechanistic studies specific to this compound are not widely available.

Applications of Pyrimidin 5 Ylmethanesulfonyl Chloride in Advanced Organic Synthesis

Pyrimidin-5-ylmethanesulfonyl Chloride as a Building Block in Heterocyclic Chemistry

The dual functionality of this compound, possessing both a pyrimidine (B1678525) core and a reactive sulfonyl chloride group, establishes it as a significant reagent in heterocyclic chemistry. It serves as a foundational element for synthesizing more elaborate molecular structures, particularly fused ring systems and derivatized scaffolds.

While direct, one-pot cyclizations starting from this compound to form fused systems are not extensively documented, it serves as a crucial precursor to intermediates that readily undergo such transformations. The synthesis of fused pyrimidine derivatives often proceeds through a two-step sequence. First, this compound reacts with a suitable amine to form a pyrimidine-5-sulfonamide (B1627676) intermediate. This intermediate, possessing a newly introduced functional group, can then be further modified and cyclized.

Research has demonstrated that pyrimidine-5-sulfonamides are key intermediates for creating a variety of fused heterocyclic systems. jocpr.com For example, by treating these sulfonamides with reagents like ethanolamine, anthranilic acid, or 3-bromopropanoic acid, chemists can construct fused systems such as:

Imidazopyrimidines jocpr.com

Pyrimidoquinazolines jocpr.com

Pyrimidothiazines jocpr.com

This strategy highlights the role of this compound as an essential starting material for accessing complex, multi-ring structures that incorporate the pyrimidine-sulfonamide framework. jocpr.com

The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophile, making it an excellent handle for derivatization. This reactivity is the cornerstone of its utility in building complex molecular scaffolds. The most common derivatization reaction involves the nucleophilic attack by primary or secondary amines to form stable sulfonamide bonds (-SO₂NR₂). mdpi.comresearchgate.net

This reaction is exceptionally versatile, as a vast library of primary and secondary amines is commercially available. By systematically reacting this compound with different amines, a diverse collection of molecules can be generated, each sharing the core pyrimidin-5-ylmethanesulfonyl scaffold but differing in the appended R-group. This approach is fundamental in combinatorial chemistry and medicinal chemistry for creating libraries of compounds for biological screening.

Furthermore, the sulfonyl chloride can react with other nucleophiles, such as alcohols, to yield sulfonate esters (-SO₂OR). This opens another avenue for creating a wide range of derivatives with varied physicochemical properties. nih.gov The ability to easily introduce diverse functional groups makes this compound a powerful tool for developing novel and complex molecular architectures.

Role of this compound in the Synthesis of Biologically Active Molecules

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. mdpi.com When combined with a sulfonamide group, it forms the pyrimidine-sulfonamide motif, a pharmacophore associated with a wide range of biological activities. This compound is a direct and efficient precursor to this important class of compounds.

The reaction of this compound with various amino compounds is a primary route to synthesize potential pharmaceutical agents. The resulting pyrimidine-sulfonamides have been investigated for several therapeutic applications, most notably as antitumor and antiviral agents. jocpr.commdpi.com The sulfonamide linkage is stable under physiological conditions, and the pyrimidine ring can engage in various interactions with biological targets. nih.gov

Several studies have synthesized and evaluated novel pyrimidine sulfonamide derivatives, demonstrating their potential as biologically active molecules. The specific amine used in the synthesis significantly influences the biological activity of the final compound, allowing for the fine-tuning of its therapeutic properties.

| Compound Class | Biological Activity Investigated | Key Findings | Reference |

|---|---|---|---|

| Novel Pyrimidine-5-sulfonamide derivatives | Antitumor | Synthesized compounds were evaluated in vitro against four different cancer cell lines, showing potential antitumor properties. | jocpr.com |

| Pyrimidine derivatives with sulfonamide fragments | Antiviral | The sulfonamide group is noted for its influence on the antiviral properties of heterocyclic compounds. | mdpi.com |

| Pyrimidine sulfonamide compounds | Medical Applications (General) | A patent discloses a series of pyrimidine sulfonamide compounds for application in preparing medicines related to ETA receptor antagonists. | google.com |

In drug discovery and chemical biology, small molecules are designed as ligands to bind to specific proteins or as probes to study biological processes. This compound is an ideal starting material for creating libraries of candidate ligands. The synthesis of azinyl azolyl pyrimidines has been explored for creating new hybrid ligands for coordination chemistry. researchgate.net

The design strategy involves using the pyrimidin-5-ylmethanesulfonyl portion of the molecule as a constant anchor or scaffold, while systematically varying the amine component that reacts with the sulfonyl chloride. This allows researchers to perform Structure-Activity Relationship (SAR) studies. By synthesizing a series of related compounds and testing their binding affinity for a target protein (such as a kinase or receptor), scientists can determine which chemical features are essential for biological activity. The straightforward and high-yielding nature of sulfonamide formation makes this compound a valuable tool for rapidly generating these compound libraries for high-throughput screening.

Contributions of this compound to Material Science

Beyond its applications in life sciences, the structural motifs accessible from this compound have found utility in material science, particularly in the field of organic electronics. The electron-deficient nature of the pyrimidine ring makes it an excellent building block for materials used in Organic Light-Emitting Diodes (OLEDs). researchgate.net

Pyrimidine-based compounds, especially those incorporating sulfonyl groups, are used as host materials or emitters in Thermally Activated Delayed Fluorescence (TADF) OLEDs. acs.orgrsc.org The sulfonyl group acts as a strong electron acceptor, which, when combined with electron-donating moieties, can create molecules with desirable optoelectronic properties, such as high triplet energies and efficient charge transport. vu.lt This donor-acceptor structure is crucial for achieving high quantum efficiencies and reducing efficiency roll-off in OLED devices. acs.org

Studies have shown that incorporating pyrimidine-sulfonyl units into the molecular design of TADF emitters leads to devices with high performance, demonstrating the importance of this chemical class in developing next-generation display and lighting technologies. acs.orgvu.lt

| Material/Compound Class | Application | Key Performance Metric | Reference |

|---|---|---|---|

| pDTCz-DPmS (A pyrimidine-sulfonyl TADF emitter) | Blue/Green OLED Emitter | Achieved a maximum external quantum efficiency (EQEmax) of 14% and exhibited reduced efficiency roll-off. | acs.org |

| Pyrimidine-based bipolar host materials | Host material for green TADF-OLEDs | Devices using these hosts displayed outstanding performance with a maximum external efficiency of 24.1%. | rsc.org |

| Acridine–pyrimidine based host materials | High triplet energy host for blue TADF-OLEDs | Materials exhibited high triplet energies (up to 3.07 eV), crucial for efficient blue emission. | vu.lt |

Utility of this compound in Combinatorial Chemistry and Library Synthesis

This compound serves as a valuable building block in the field of combinatorial chemistry, a discipline focused on the rapid synthesis of large, diverse libraries of chemical compounds. Its utility stems from the presence of the highly reactive sulfonyl chloride group attached to the pyrimidine core, which allows for facile derivatization with a wide array of nucleophiles. This reactivity, combined with the inherent biological relevance of the pyrimidine scaffold, makes it an attractive starting point for the generation of focused compound libraries aimed at various drug discovery targets.

The pyrimidine nucleus is a common feature in numerous natural products and approved pharmaceuticals, rendering it a "privileged scaffold" in medicinal chemistry. By utilizing this compound as a central scaffold, chemists can systematically introduce a variety of functional groups and molecular fragments, thereby creating a collection of structurally related yet diverse molecules. This approach is particularly efficient for exploring the structure-activity relationships (SAR) of a given pharmacophore.

The primary application of this compound in library synthesis involves its reaction with a diverse set of amines, alcohols, and other nucleophiles to generate a corresponding library of sulfonamides, sulfonate esters, and other derivatives. These reactions are typically high-yielding and can be performed in parallel formats, which is a cornerstone of combinatorial chemistry. The resulting libraries can then be screened in high-throughput assays to identify compounds with desired biological activities.

Detailed Research Findings:

While specific research exclusively detailing the use of this compound in large-scale combinatorial libraries is not extensively documented in publicly available literature, the principles of its application can be inferred from studies on related pyrimidine-based scaffolds and the general methodologies of sulfonamide library synthesis.

For instance, the synthesis of sulfonamide libraries is a well-established strategy in drug discovery. The general reaction scheme involves the coupling of a sulfonyl chloride with a panel of amines. In the context of this compound, this would involve reacting it with a diverse collection of primary and secondary amines to produce a library of pyrimidin-5-ylmethanesulfonamides.

Table 1: Representative Amines for Library Synthesis

| Amine Building Block | Resulting Sulfonamide Substructure | Potential for Diversity |

| Aniline | N-phenyl-pyrimidin-5-ylmethanesulfonamide | Aromatic substitution patterns |

| Benzylamine | N-benzyl-pyrimidin-5-ylmethanesulfonamide | Aromatic and benzylic modifications |

| Morpholine | 4-(pyrimidin-5-ylmethanesulfonyl)morpholine | Introduction of a heterocyclic moiety |

| Piperidine | 1-(pyrimidin-5-ylmethanesulfonyl)piperidine | Exploration of cyclic amine space |

| Glycine methyl ester | Methyl N-(pyrimidin-5-ylmethanesulfonyl)glycinate | Incorporation of amino acid fragments |

The diversity of the resulting library is directly proportional to the number and variety of the amine building blocks used. By employing a set of, for example, 100 different amines, a library of 100 distinct sulfonamides can be rapidly generated.

Table 2: Illustrative Library Generation

| Scaffold | Number of Amine Building Blocks | Size of Generated Library |

| This compound | 50 | 50 unique sulfonamides |

| This compound | 200 | 200 unique sulfonamides |

| This compound | 500 | 500 unique sulfonamides |

Furthermore, the pyrimidine core of this compound offers additional points for diversification. Depending on the specific pyrimidine ring substitution pattern, other positions on the ring could be functionalized either before or after the sulfonylation reaction, further expanding the chemical space of the resulting library. This multi-pronged diversification strategy is a powerful tool in the quest for novel bioactive molecules.

Computational and Theoretical Investigations of Pyrimidin 5 Ylmethanesulfonyl Chloride

Quantum Chemical Studies on the Electronic Structure and Reactivity of Pyrimidin-5-ylmethanesulfonyl Chloride

Quantum chemical calculations, such as Density Functional Theory (DFT), would be instrumental in elucidating the electronic properties of this compound. Such studies would involve optimizing the molecule's geometry to determine its most stable three-dimensional structure. Key electronic parameters that could be calculated include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. libretexts.orgulethbridge.ca The energy gap between the HOMO and LUMO provides insights into the molecule's chemical stability and reactivity. A smaller energy gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the electron density surface of the molecule. researchgate.netnih.gov This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species.

Natural Bond Orbital (NBO) Analysis: NBO analysis could provide detailed information about the bonding and electronic delocalization within the molecule, including hyperconjugative interactions that contribute to its stability.

A hypothetical data table of key electronic properties that could be generated from such a study is presented below.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -8.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 7.3 eV | Reflects the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis of this compound

Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of this compound. mdpi.com By simulating the motion of the atoms over time, MD can reveal the preferred spatial arrangements of the molecule and the flexibility of its constituent parts. This would be particularly important for understanding the rotational freedom around the bonds connecting the pyrimidine (B1678525) ring, the methylene (B1212753) group, and the sulfonyl chloride group.

The simulation would provide information on:

Torsional Angle Distributions: Analyzing the distribution of dihedral angles would identify the most stable and frequently adopted conformations.

Intramolecular Interactions: MD simulations can highlight non-covalent interactions within the molecule, such as hydrogen bonds or van der Waals forces, that influence its shape and stability.

Solvent Effects: By performing simulations in different solvents, it would be possible to understand how the environment affects the conformational preferences of the molecule.

Below is a hypothetical representation of data that could be obtained from an MD simulation.

| Dihedral Angle | Most Populated Range (degrees) | Implication |

| C4-C5-C-S | 60-90 | Defines the orientation of the methanesulfonyl chloride group relative to the pyrimidine ring. |

| C5-C-S-Cl | 170-190 | Describes the rotation around the C-S bond. |

In Silico Prediction of Reaction Pathways and Transition States for this compound Transformations

Computational methods could be used to predict the reaction pathways and transition states for transformations involving this compound. This would involve using quantum chemical methods to map out the potential energy surface for a given reaction, such as nucleophilic substitution at the sulfonyl chloride group.

These studies would aim to:

Identify Intermediates and Transition States: By locating the stationary points on the potential energy surface, it is possible to identify any intermediates and the high-energy transition states that connect them.

Calculate Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, provides a quantitative measure of the reaction rate.

Elucidate Reaction Mechanisms: By analyzing the geometry of the transition states and the intrinsic reaction coordinate, the step-by-step mechanism of the reaction can be determined.

A hypothetical data table for a predicted reaction is shown below.

| Reaction Step | Activation Energy (kcal/mol) | Reaction Type |

| Nucleophilic attack on sulfur | 15.2 | Rate-determining step |

| Chloride departure | 2.5 | Facile |

Ligand Design and Molecular Docking Applications for Pyrimidine-Based Compounds

Given the prevalence of the pyrimidine scaffold in drug discovery, this compound or its derivatives could be investigated as potential ligands for biological targets. nih.govnih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov

The process would involve:

Target Identification: Selecting a protein target of interest that is known to be modulated by pyrimidine-containing molecules.

Docking Simulations: Using software to place the ligand into the binding site of the protein in various conformations and orientations.

Binding Affinity Prediction: Scoring functions are used to estimate the binding affinity of the ligand for the protein, which can help to prioritize compounds for further experimental testing.

A hypothetical table summarizing docking results is provided below.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | Leu83, Phe80, Asp145 |

| Epidermal Growth Factor Receptor (EGFR) | -7.9 | Met793, Leu718, Thr790 |

While the specific computational and theoretical investigations for this compound are not yet available in the public domain, the methodologies outlined above represent a clear roadmap for future research. Such studies would provide valuable insights into the fundamental properties and potential applications of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.